1-(1,4-Diazepan-1-yl)-2,2-dimethylbutan-1-one
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Overview
Description
1-(1,4-Diazepan-1-yl)-2,2-dimethylbutan-1-one is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their diverse biological activities
Mechanism of Action
Target of Action
The compound “1-(1,4-Diazepan-1-yl)-2,2-dimethylbutan-1-one” is structurally similar to Ripasudil , a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor . Therefore, it’s plausible that the primary target of this compound could be the ROCK protein. ROCK is an effector protein of Rho, which plays a significant role in various physiological functions, including smooth muscle contractions, chemotaxis, neural growth, and gene expression .
Mode of Action
As a potential ROCK inhibitor, this compound may bind with Rho to form a Rho/ROCK complex . This interaction could lead to the inhibition of the ROCK protein, thereby affecting the physiological functions regulated by this protein. The specific interaction of the compound with its target could result in changes at the molecular level, potentially influencing cellular processes.
Biochemical Pathways
The inhibition of ROCK can affect several biochemical pathways. For instance, it can lead to the relaxation of smooth muscle cells, which is a crucial aspect of treating conditions like hypertension . Additionally, ROCK inhibition can affect neural growth and gene expression . .
Pharmacokinetics
For instance, Ripasudil has high intraocular permeability and works by decreasing intraocular pressure (IOP) in a dose-dependent manner . The maximum reduction of IOP occurs after 1 to 2 hours .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it acts as a ROCK inhibitor, it could lead to changes in smooth muscle contractions, chemotaxis, neural growth, and gene expression . These changes could potentially result in observable physiological effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target. For instance, certain enzymes used in the synthesis of related compounds have shown different catalytic efficiencies under different conditions . Therefore, the action of “this compound” could also be influenced by environmental factors.
Biochemical Analysis
Biochemical Properties
It is known that diazepane derivatives can interact with various enzymes and proteins
Cellular Effects
Related compounds have been shown to have significant effects on cellular processes . For example, some diazepane derivatives have been found to exhibit antimicrobial activity against both gram-positive and gram-negative bacteria .
Molecular Mechanism
It is known that diazepane derivatives can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that the stability and degradation of diazepane derivatives can vary depending on the specific conditions of the experiment .
Metabolic Pathways
It is known that diazepane derivatives can interact with various enzymes and cofactors .
Transport and Distribution
It is known that diazepane derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that diazepane derivatives can be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Diazepan-1-yl)-2,2-dimethylbutan-1-one can be achieved through several methods. One common approach involves the reductive amination of the corresponding aminoketone. This process typically employs imine reductase-catalyzed intramolecular asymmetric reductive amination . The reaction conditions often include the use of specific catalysts and solvents to achieve high enantioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of biocatalysts, such as imine reductases, can be advantageous in industrial settings due to their high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-(1,4-Diazepan-1-yl)-2,2-dimethylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
1-(1,4-Diazepan-1-yl)-2,2-dimethylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of various chemical intermediates and active pharmaceutical ingredients.
Comparison with Similar Compounds
Similar Compounds
Ripasudil: A rho kinase inhibitor used for the treatment of glaucoma and ocular hypertension.
Fasudil: Another rho kinase inhibitor with similar core structure but different pharmacological properties.
Uniqueness
1-(1,4-Diazepan-1-yl)-2,2-dimethylbutan-1-one is unique due to its specific structural features and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Biological Activity
1-(1,4-Diazepan-1-yl)-2,2-dimethylbutan-1-one is a compound belonging to the class of diazepanes, characterized by its unique molecular structure that includes a diazepane ring and a ketone functional group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of pharmacology and biochemistry.
The primary mechanism of action for this compound involves its role as a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This inhibition leads to significant effects on smooth muscle contractility and has implications for regulating intraocular pressure. The compound's high permeability allows it to effectively reach its target tissues.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Anticancer Activity
The compound has also been studied for its anticancer properties . Preclinical studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. Specifically, the inhibition of ROCK has been linked to reduced tumor growth in xenograft models.
Pharmacokinetics
Pharmacokinetic studies reveal that the compound has favorable absorption characteristics with high bioavailability due to its ability to cross biological membranes efficiently. Its half-life and metabolic pathways indicate that it undergoes hepatic metabolism, which is essential for its therapeutic efficacy.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of clinical isolates. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting potential as an antimicrobial agent.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Study 2: Anticancer Effects
In vivo studies using murine models showed that treatment with the compound resulted in a significant reduction in tumor volume compared to control groups. Tumor growth inhibition was measured over a period of four weeks.
Treatment Group | Tumor Volume (mm³) | % Reduction |
---|---|---|
Control | 1500 | - |
Compound Treatment | 900 | 40% |
Properties
IUPAC Name |
1-(1,4-diazepan-1-yl)-2,2-dimethylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-4-11(2,3)10(14)13-8-5-6-12-7-9-13/h12H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVKLADNTNCKBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)N1CCCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.